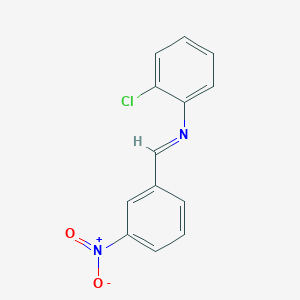

N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine

Description

Properties

CAS No. |

17099-17-1 |

|---|---|

Molecular Formula |

C19H33IN2O |

Molecular Weight |

432.4 g/mol |

IUPAC Name |

3,5,7-trimethyl-1-[2-(1,2,2,4-tetramethylpyrrolidin-1-ium-1-yl)ethyl]-3H-azepin-2-one;iodide |

InChI |

InChI=1S/C19H33N2O.HI/c1-14-10-16(3)18(22)20(17(4)11-14)8-9-21(7)13-15(2)12-19(21,5)6;/h10-11,15-16H,8-9,12-13H2,1-7H3;1H/q+1;/p-1 |

InChI Key |

DWBUQUUKZWIGIA-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C(=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-])Cl |

Canonical SMILES |

CC1CC([N+](C1)(C)CCN2C(=CC(=CC(C2=O)C)C)C)(C)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the amine group (–NH₂) from 2-chloroaniline on the carbonyl carbon of 3-nitrobenzaldehyde, followed by dehydration to form the imine bond. A catalytic amount of acetic acid or p-toluenesulfonic acid (PTSA) is typically used to accelerate the reaction.

Procedure :

-

Reactants : 2-Chloroaniline (1 mmol) and 3-nitrobenzaldehyde (1 mmol) are dissolved in ethanol or 1,4-dioxane (20 mL).

-

Catalyst : 0.1 equivalents of PTSA are added.

-

Reflux : The mixture is heated under reflux at 80°C for 4–6 hours.

-

Workup : The product is precipitated by cooling, filtered, and recrystallized from methanol.

Optimization Challenges

-

Solvent Selection : Polar aprotic solvents like 1,4-dioxane improve reaction efficiency but require longer reflux times compared to ethanol.

-

Byproduct Formation : Excess aldehyde or amine can lead to oligomeric side products, necessitating precise stoichiometry.

Mechanochemical Synthesis

Mechanochemistry offers a solvent-free alternative, utilizing mechanical force to drive reactions. This method aligns with green chemistry principles by eliminating toxic solvents.

Equipment and Process

-

Mill Type : Mixer mills (e.g., InSolido Technologies) with poly(methyl methacrylate) (PMMA) jars and stainless steel balls (1.4 g each).

-

Conditions : Reactants are ground at 30 Hz for 60 minutes at room temperature.

Procedure :

-

Loading : 2-Chloroaniline and 3-nitrobenzaldehyde (1:1 molar ratio) are placed in separate halves of the milling jar.

-

Grinding : The jar is agitated at 30 Hz, with reaction progress monitored via in situ Raman spectroscopy.

-

Completion : The reaction typically concludes within 5–12 minutes, indicated by the appearance of a Raman band at 1583 cm⁻¹ (imine bond stretching).

Advantages Over Conventional Methods

-

Speed : Reactions complete in minutes rather than hours.

-

Purity : Minimal purification is required, as side products are scarce.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics through rapid, uniform heating.

Protocol and Parameters

Procedure :

-

Reactants : 2-Chloroaniline (1 mmol) and 3-nitrobenzaldehyde (1 mmol) are mixed in ethanol (5 mL).

-

Irradiation : The mixture is subjected to microwave radiation at 300 W for 8–10 minutes.

-

Isolation : The product is cooled, filtered, and recrystallized.

Comparative Efficiency

The table below contrasts microwave and conventional methods for analogous Schiff base syntheses:

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 4–6 hours | 8–10 minutes |

| Yield | 65–75% | 79–92% |

| Energy Consumption | High | Moderate |

Characterization and Validation

All synthetic routes require rigorous spectroscopic validation to confirm product identity and purity.

Spectroscopic Data

Purity Assessment

-

Thin-Layer Chromatography (TLC) : Single spot development on silica gel plates confirms homogeneity.

-

Powder X-Ray Diffraction (PXRD) : Sharp peaks indicate crystalline structure.

Environmental and Practical Considerations

Waste Reduction

Scientific Research Applications

Coordination Chemistry

N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine serves as a ligand in coordination chemistry. It can form complexes with various transition metals, which are crucial for studying catalytic properties and mechanisms. These metal-ligand complexes have been shown to exhibit significant catalytic activity in organic transformations, making them valuable in synthetic chemistry.

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Studies indicate that this compound possesses antimicrobial effects, potentially inhibiting the growth of various bacterial strains. Its mechanism may involve interaction with bacterial cell wall synthesis pathways.

- Anti-inflammatory Effects : Research has demonstrated that derivatives of this compound exhibit anti-inflammatory properties, suggesting its potential use in treating inflammatory diseases. For instance, compounds related to it have shown effectiveness in reducing paw edema in animal models, indicating their analgesic and anti-pyretic capabilities .

- Drug Development : The ability of this compound to interact with biological macromolecules positions it as a candidate for further drug development studies aimed at treating infections and inflammatory conditions.

Materials Science

In materials science, this compound is utilized in the synthesis of advanced materials and polymers. Its unique chemical structure allows it to be incorporated into various industrial processes, enhancing the properties of the resulting materials.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several Schiff bases derived from similar structures to this compound against common pathogens. Results indicated that certain derivatives exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, supporting their potential use as antimicrobial agents.

Case Study 2: Anti-inflammatory Research

In another research effort, compounds related to this compound were tested for their anti-inflammatory effects using carrageenan-induced paw edema models in mice. The findings revealed that these compounds significantly reduced inflammation compared to control groups, highlighting their therapeutic potential .

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Geometry and Crystallography

- (E)-N-(Adamantan-1-yl)-1-(3-Nitrophenyl)Methanimine

This compound replaces the 2-chlorophenyl group with a bulky adamantyl moiety. X-ray crystallography confirms a planar methanimine bridge and dihedral angles of 8.47° between the adamantyl and 3-nitrophenyl groups, contrasting the twisted geometry of chloro-substituted analogs. The adamantyl group enhances steric hindrance, reducing π–π stacking but promoting C–H⋯N hydrogen bonds . - (E)-1-(3-Nitrophenyl)-N-(Tricyclo[3.3.1.1³,⁷]Dec-1-yl)Methanimine

Similar to the adamantane derivative, this compound exhibits a 1638 cm⁻¹ C=N IR stretch, consistent with imine formation. The tricyclic substituent increases molecular weight (327.856 g/mol) and melting point (117–118°C) compared to the target compound .

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Melting Point (°C) | C=N IR Stretch (cm⁻¹) | Dihedral Angle (°) |

|---|---|---|---|---|

| N-(2-Chlorophenyl)-1-(3-Nitrophenyl)MA* | C₁₃H₉ClN₂O₂ | Not reported | ~1640 (estimated) | ~56 (estimated) |

| (E)-N-(Adamantan-1-yl)-1-(3-Nitrophenyl)MA | C₁₇H₂₀N₂O₂ | 117–118 | 1638 | 8.47 |

| (E)-1-(2-Chlorophenyl)-N-(4-Chlorophenyl)MA | C₁₃H₉Cl₂N | Not reported | Not reported | ~56 |

| (E)-N-(3-Ethynylphenyl)-1-(3-Nitrophenyl)MA | C₁₅H₁₁N₂O₂ | 126–127 | 1580 | Not reported |

*MA: Methanimine

Electronic and Spectroscopic Features

- NMR Signatures The target compound’s ¹H NMR would show aromatic protons downfield-shifted due to –Cl and –NO₂ groups. For example, (E)-N-(3-ethynylphenyl)-1-(3-nitrophenyl)methanimine exhibits a singlet at δ 8.77 ppm for the imine proton, while adamantane derivatives display adamantyl protons at δ 1.64–2.13 ppm .

- π–π Interactions Chloro- and nitro-substituted imines exhibit stronger π–π stacking (e.g., centroid distances ~3.8 Å) compared to adamantane derivatives, which rely on C–H⋯X (X = Cl, N) interactions for crystal packing .

Biological Activity

N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological activity, particularly focusing on its anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 2-chlorobenzaldehyde and 3-nitroaniline. The reaction is usually facilitated by dehydrating agents such as anhydrous sodium sulfate or molecular sieves and is conducted in solvents like ethanol or methanol under reflux conditions. This method ensures high yield and purity of the product, which can be further purified using recrystallization or column chromatography.

This compound exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites, influencing various signal transduction pathways within cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative activity. For instance, in vitro assays have shown that the compound exhibits IC50 values comparable to established anticancer agents.

These results suggest that this compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties against a range of pathogens. Preliminary studies indicate that it possesses significant antibacterial and antifungal activities, outperforming some conventional antibiotics in certain assays.

These findings support the potential application of this compound in treating infections caused by resistant strains of bacteria and fungi.

Case Studies

Several case studies have documented the biological activity of this compound:

- Antiproliferative Effects : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with notable changes in apoptotic markers such as increased caspase-3 activity .

- Inhibition of Enzymatic Activity : Research focusing on enzyme inhibition revealed that this compound effectively inhibited alkaline phosphatase activity, suggesting its role as a potential therapeutic agent for diseases where enzyme modulation is beneficial .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine, and how are reaction conditions optimized?

- Methodological Answer: The compound is typically synthesized via a Schiff base condensation between 2-chloroaniline and 3-nitrobenzaldehyde. A reflux setup in polar aprotic solvents (e.g., n-butanol) under acidic catalysis (acetic acid) for 1–12 hours yields the imine . Key parameters include stoichiometric ratios (1:1 amine:aldehyde), solvent choice (to enhance solubility and reduce side reactions), and temperature control (80–100°C). Post-synthesis purification involves recrystallization from i-PrOH or ethanol to achieve >90% purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer:

- 1H/13C NMR : Confirms imine bond formation (δ 8.5–8.6 ppm for C=N protons) and aromatic substitution patterns .

- FTIR : Identifies stretching vibrations for C=N (~1638 cm⁻¹) and nitro groups (1522, 1343 cm⁻¹) .

- Elemental Analysis (CHNS) : Validates molecular composition (e.g., C 71.81%, H 7.09%, N 9.85%) .

- X-ray Crystallography : Resolves molecular geometry (e.g., E-configuration, dihedral angles between aryl rings) using SHELXL refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. elemental analysis)?

- Methodological Answer: Discrepancies often arise from impurities or crystallographic disorder. Cross-validation strategies include:

- Multi-technique analysis : Combine NMR, FTIR, and mass spectrometry to confirm functional groups .

- Computational validation : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data .

- Single-crystal refinement : Address crystallographic ambiguities (e.g., twinning) via SHELXD for phase resolution and SHELXL for anisotropic displacement parameter modeling .

Q. What computational approaches are used to predict the optoelectronic and biological properties of this compound?

- Methodological Answer:

- DFT/HOMO-LUMO Analysis : Calculates electronic properties (bandgap, charge transfer) using Gaussian09 with B3LYP/6-311+G(d,p) basis sets .

- Molecular Docking : Screens for biological activity (e.g., antimicrobial or anticancer potential) by docking the compound into target proteins (e.g., cyclophilin D) using AutoDock Vina .

- Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD, RMSF) over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they mitigated?

- Methodological Answer: Common issues include:

- Twinned Data : Use SHELXL's TWIN/BASF commands to refine twin fractions .

- Disordered Atoms : Apply PART/SUMP restraints for adamantyl or nitro groups .

- High Z′ Structures : Leverage SHELXE for automated density modification and phase extension .

Q. How can reaction conditions be modified to enhance stereochemical purity?

- Methodological Answer:

- Solvent Effects : Use aprotic solvents (DMSO, DMF) to stabilize the imine intermediate .

- Microwave-Assisted Synthesis : Reduces reaction time (20–30 minutes) and improves yield (95–98%) by enhancing kinetic control .

- Chiral Catalysts : Introduce L-proline or thiourea catalysts to enforce enantioselectivity (untested for this compound but applicable to similar Schiff bases) .

Q. What methodologies are employed to assess biological activity, and how are false positives minimized?

- Methodological Answer:

- In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram+/Gram− bacteria with positive/negative controls (e.g., ampicillin, DMSO blanks) .

- Cytotoxicity Screening : Validate selectivity via MTT assays on healthy cell lines (e.g., HEK293) .

- ADMET Predictions : Apply SwissADME or BOILED-Egg models to filter compounds with poor bioavailability or toxicity risks .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.